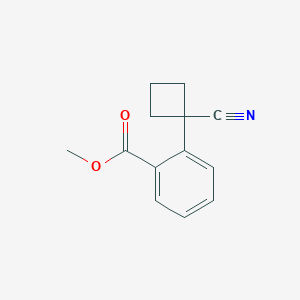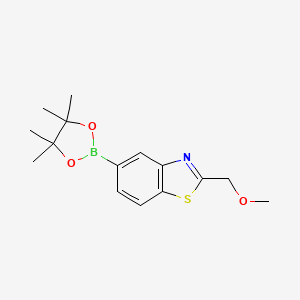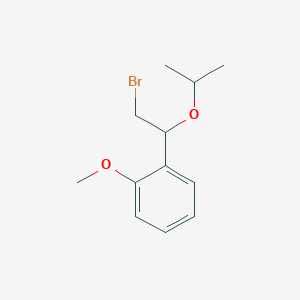![molecular formula C8H7N3O4S B13540023 6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)
6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid: (often abbreviated as 6-MSPC ) belongs to the family of N-heterocyclic compounds. It features a fused, rigid, and planar structure containing both pyrazole and pyrimidine rings . This compound has significant implications in medicinal chemistry and material science due to its photophysical properties.
Vorbereitungsmethoden
Several synthetic routes have been explored for the preparation of 6-MSPC. One notable approach involves the reaction of 7-alkynyl-2,6-diarylpyrazolo[1,5-a]pyrimidines with methanesulfonyl chloride. This reaction results in the formation of 6-MSPC, as shown below:
7-alkynyl-2,6-diarylpyrazolo[1,5-a]pyrimidine+Methanesulfonyl chloride→6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Analyse Chemischer Reaktionen
6-MSPC can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its structural diversity. Major products formed from these reactions depend on the specific synthetic pathway employed.
Wissenschaftliche Forschungsanwendungen
The compound finds applications in various fields:
Medicinal Chemistry: Researchers explore its anticancer potential and enzymatic inhibitory activity. Rational drug design based on the pyrazolo[1,5-a]pyrimidine core may lead to novel and efficient drugs.
Material Science: Due to its photophysical properties, 6-MSPC is of interest for material applications.
Wirkmechanismus
The precise mechanism by which 6-MSPC exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.
Vergleich Mit ähnlichen Verbindungen
While 6-MSPC is unique in its structure, it’s essential to compare it with related compounds. Further exploration could reveal additional insights.
Eigenschaften
Molekularformel |
C8H7N3O4S |
|---|---|
Molekulargewicht |
241.23 g/mol |
IUPAC-Name |
6-methylsulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O4S/c1-16(14,15)5-3-9-7-2-6(8(12)13)10-11(7)4-5/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
ISLMMPUAOITDJL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CN2C(=CC(=N2)C(=O)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)

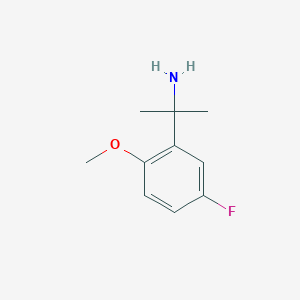

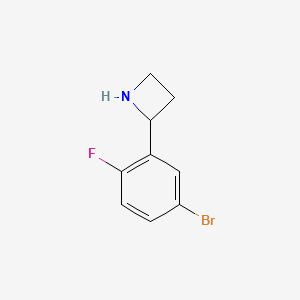
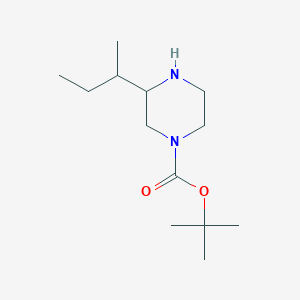

![3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13539976.png)

![(3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B13539987.png)
